

Naronapride Dihydrochloride: A Deep Dive into In Vivo Pharmacokinetics and Metabolism

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Compound of Interest

Compound Name: *Naronapride Dihydrochloride*

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This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of **Naronapride Dihydrochloride** (formerly ATI-7505), a selective serotonin 5-HT₄ receptor agonist. The information presented herein is curated from publicly available scientific literature to support research and development activities.

Introduction

Naronapride is a gastroprokinetic agent investigated for its therapeutic potential in motility-related gastrointestinal disorders.[1][2] A key feature of its design is its metabolism by tissue and carboxyl esterases rather than cytochrome P450 (CYP450) enzymes, a characteristic intended to minimize the potential for drug-drug interactions.[1] This document summarizes the current understanding of Naronapride's absorption, distribution, metabolism, and excretion (ADME) profile based on in vivo studies in humans. While preclinical studies in animal models such as rats and dogs have been conducted, detailed quantitative pharmacokinetic and metabolic data from these studies are not extensively available in the public domain.[3][4]

Human Pharmacokinetics

A pivotal study in healthy male subjects following a single 120-mg oral dose of ¹⁴C-labeled **Naronapride Dihydrochloride** provides the bulk of our current understanding of its pharmacokinetic profile.[3]

Absorption and Distribution

Naronapride is rapidly absorbed following oral administration, with peak plasma levels of the parent drug and its primary metabolite, ATI-7500, reached within one hour.[1][3] The plasma protein binding of Naronapride is in the range of 30% to 40%.[3] The distribution of Naronapride and its metabolites into red blood cells is minimal, as indicated by the mean blood-to-plasma radioactivity ratio.[3]

Metabolism

Naronapride undergoes extensive and rapid metabolism in vivo. The primary metabolic pathway involves two key steps:

- **Hydrolysis:** The ester bond in Naronapride is quickly hydrolyzed, leading to the formation of its main carboxylic acid metabolite, ATI-7500 (6-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-hexanoic acid), and the stoichiometric loss of quinuclidinol.[3]
- **β-Oxidation:** The hexanoic acid side chain of ATI-7500 subsequently undergoes a β-oxidation-like process. This involves the sequential cleavage of two-carbon units, resulting in the formation of ATI-7400 (4-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-butanoic acid) and subsequently ATI-7100 (2-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-acetic acid).[3]

Another metabolic route for ATI-7500 is N-glucuronidation on the phenyl ring.[3] The major circulating metabolites in plasma are quinuclidinol, ATI-7500, ATI-7400, and ATI-7100.[3]

Excretion

The primary route of elimination for Naronapride and its metabolites is through fecal excretion.[1][3] A significant portion of the administered dose, approximately 32%, is excreted as unchanged Naronapride in the feces.[3] The major metabolite found in feces is ATI-7500, accounting for 35.62% of the dose, while ATI-7400 is the most abundant metabolite in urine, representing 7.77% of the dose.[3]

Quantitative Pharmacokinetic Data

The following tables summarize the key quantitative pharmacokinetic parameters of Naronapride and its major metabolites in healthy male subjects.

Table 1: Plasma Pharmacokinetic Parameters of Naronapride and its Major Metabolites[3]

Analyte	Tmax (h)	t _{1/2} (h)	Relative Plasma AUC vs. Naronapride
Naronapride	< 1	5.36	1
ATI-7500	< 1	17.69 - 33.03	~17
ATI-7400	~1.7	17.69 - 33.03	~8
ATI-7100	~1.7	17.69 - 33.03	~2.6
Quinuclidinol	< 1	17.69 - 33.03	~72

Table 2: Excretion of Naronapride and its Major Metabolites (% of Administered Dose)[3]

Analyte	% of Dose in Urine	% of Dose in Feces	Total % of Dose Recovered
Naronapride	-	32.32	32.32
ATI-7500	-	36.56	36.56
ATI-7400	7.77	-	16.28
ATI-7100	-	-	1.58

Note: The data for some analytes in urine or feces were not explicitly provided in the source material.

Experimental Protocols

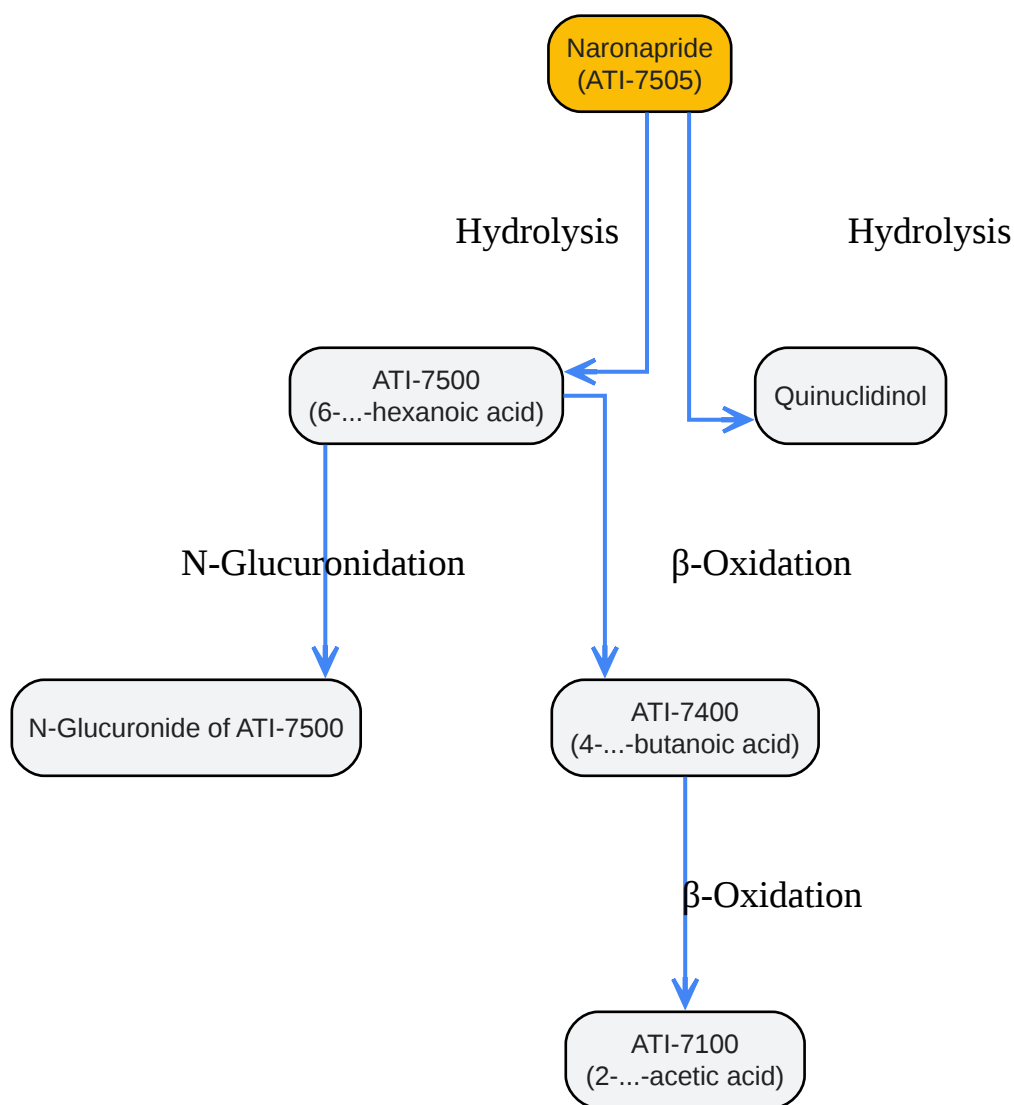
Human Pharmacokinetic and Metabolism Study[3]

- Study Design: Single-center, open-label, single-dose study.
- Subjects: Healthy male volunteers.
- Dosing: A single oral dose of 120 mg of [14C]**Naronapride Dihydrochloride**.
- Sample Collection:
 - Serial blood samples were collected up to 552 hours post-dose.
 - Complete urine and feces were collected for up to 552 hours post-dose.
- Analytical Methods:
 - Quantification of radioactivity in blood, plasma, urine, and feces was performed using liquid scintillation counting.
 - Metabolite profiling in plasma, urine, and feces was conducted using high-performance liquid chromatography (HPLC) with radiochemical detection.
 - Structural identification of metabolites was achieved using liquid chromatography-mass spectrometry (LC-MS).

Visualizations

Metabolic Pathway of Naronapride

The following diagram illustrates the primary metabolic transformation of Naronapride in vivo.

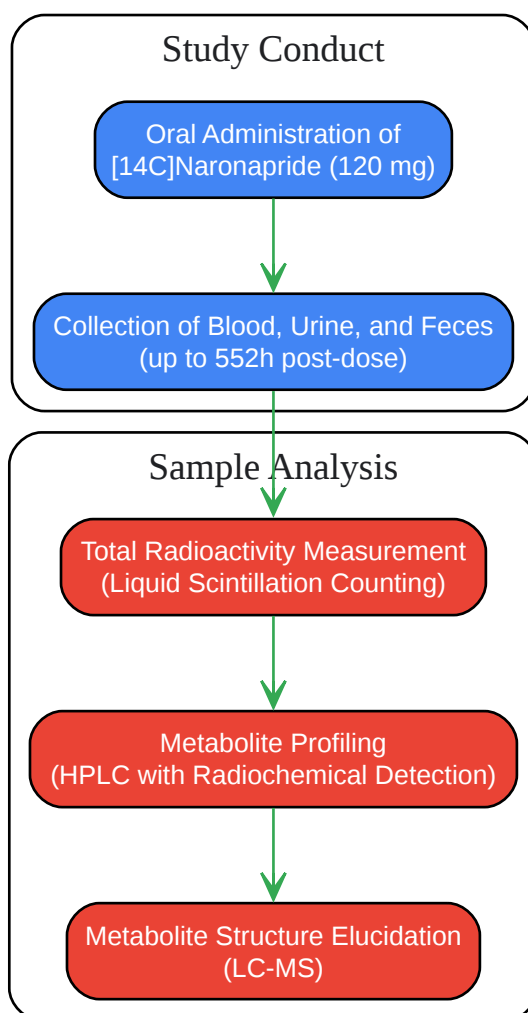


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Caption: Metabolic pathway of Naronapride in humans.

Experimental Workflow for Human ADME Study

This diagram outlines the key steps in the human absorption, distribution, metabolism, and excretion (ADME) study of Naronapride.



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Caption: Workflow of the human ADME study.

Conclusion

Naronapride Dihydrochloride is a rapidly absorbed and extensively metabolized compound in humans. Its primary metabolic pathway involves hydrolysis and subsequent β -oxidation, leading to the formation of several key metabolites. The elimination of Naronapride and its metabolites is predominantly through the feces. The pharmacokinetic profile, characterized by a relatively short half-life for the parent drug and longer half-lives for its major metabolites, alongside its metabolism independent of the CYP450 system, are important considerations for its clinical development. Further research into the preclinical pharmacokinetics and metabolism

in various animal models would provide a more complete understanding of its disposition and aid in interspecies scaling and safety assessment.

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